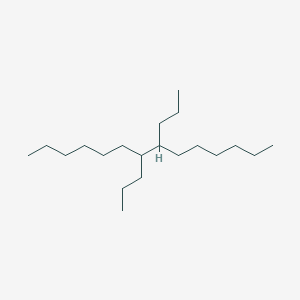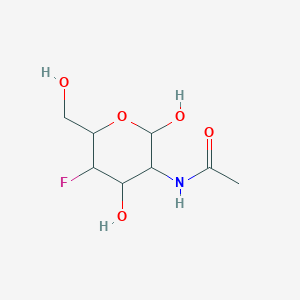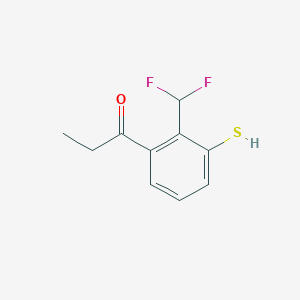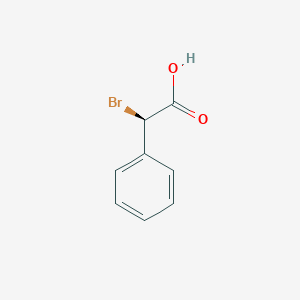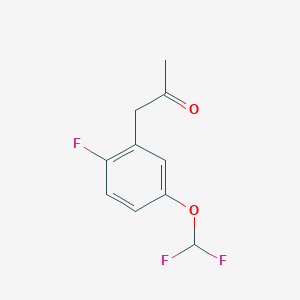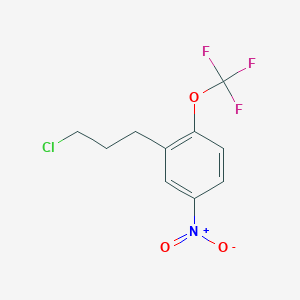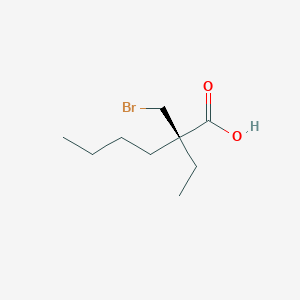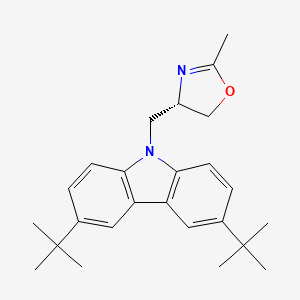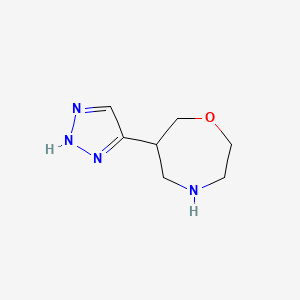
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane is a heterocyclic compound that features both a triazole and an oxazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The oxazepane ring can be synthesized through various methods, including cyclization reactions involving amines and epoxides.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole and oxazepane rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various triazole derivatives.
科学的研究の応用
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials, including polymers and supramolecular assemblies.
作用機序
The mechanism of action of 6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful in catalysis and enzyme inhibition. The oxazepane ring can interact with biological macromolecules, potentially disrupting their function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: Another triazole-containing compound with applications in supramolecular chemistry.
1H-1,2,3-Triazole Analogs: A broad class of compounds with similar triazole rings, used in various chemical and biological applications.
Uniqueness
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane is unique due to the combination of the triazole and oxazepane rings, which confer distinct chemical and biological properties
特性
分子式 |
C7H12N4O |
|---|---|
分子量 |
168.20 g/mol |
IUPAC名 |
6-(2H-triazol-4-yl)-1,4-oxazepane |
InChI |
InChI=1S/C7H12N4O/c1-2-12-5-6(3-8-1)7-4-9-11-10-7/h4,6,8H,1-3,5H2,(H,9,10,11) |
InChIキー |
IFMCGSJZMKGGAC-UHFFFAOYSA-N |
正規SMILES |
C1COCC(CN1)C2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



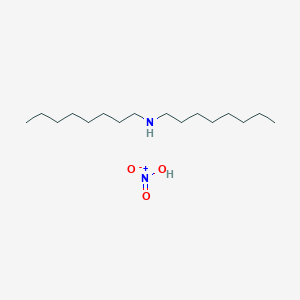
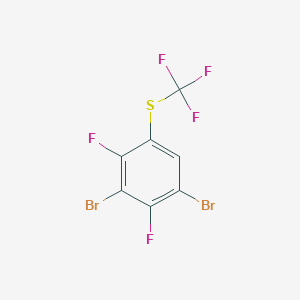
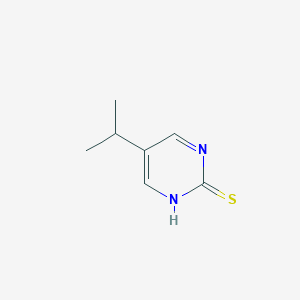
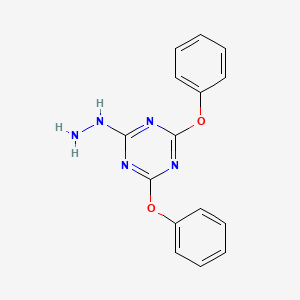
![Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate](/img/structure/B14064747.png)
